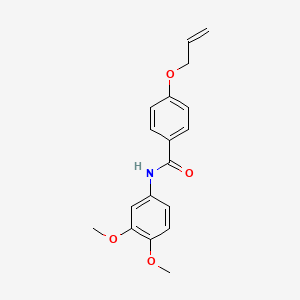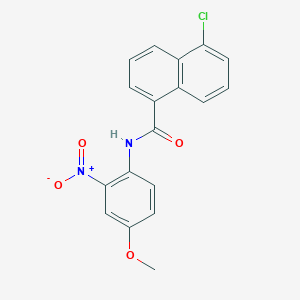![molecular formula C11H14BrN3OS B4408832 N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4408832.png)
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide, also known as BPTES, is a small molecule inhibitor of glutaminase, which is an enzyme that converts glutamine to glutamate. BPTES has shown potential in cancer therapy, as many cancer cells rely on glutamine metabolism for survival.
Mécanisme D'action
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide inhibits glutaminase activity by binding to the active site of the enzyme, preventing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell survival. The mechanism of action of this compound has been extensively studied and is well understood.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth. It has also been shown to reduce the proliferation of cancer cells and decrease the production of ATP. This compound has been studied in animal models and has shown promise as a potential cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide is its specificity for glutaminase, which makes it a useful tool for studying glutamine metabolism in cancer cells. It is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide research. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another direction is the investigation of the combination of this compound with other cancer therapies to enhance its efficacy. Additionally, the use of this compound as a potential antimalarial agent warrants further investigation. Overall, this compound has shown great potential in cancer therapy and other disease areas, and further research is needed to fully understand its potential.
In conclusion, this compound is a small molecule inhibitor of glutaminase with potential applications in cancer therapy and other disease areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as a potential cancer therapy, and further research is needed to fully understand its potential.
Applications De Recherche Scientifique
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide has been extensively studied in cancer research due to its ability to inhibit glutaminase activity. Cancer cells require glutamine metabolism to support their rapid proliferation, and the inhibition of glutaminase by this compound has been shown to induce apoptosis in cancer cells. This compound has also been studied in other diseases such as malaria, where it has shown potential as an antimalarial agent.
Propriétés
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3OS/c1-11(2,3)9(16)15-10(17)14-8-5-4-7(12)6-13-8/h4-6H,1-3H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPAVQKRVJXDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408792.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408812.png)

![4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4408820.png)


![4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4408837.png)
![N-[1-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4408840.png)
![N-(4-acetylphenyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4408856.png)
![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408859.png)
